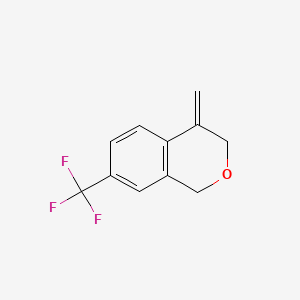
4-Methylene-7-(trifluoromethyl)isochromane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylene-7-(trifluoromethyl)isochromane is a chemical compound with the molecular formula C11H9F3O It is characterized by the presence of a trifluoromethyl group attached to the isochromane ring system
Méthodes De Préparation
The synthesis of 4-Methylene-7-(trifluoromethyl)isochromane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as substituted benzaldehydes and trifluoromethylated reagents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods ensure the efficient and scalable production of this compound.
Analyse Des Réactions Chimiques
4-Methylene-7-(trifluoromethyl)isochromane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted isochromane derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired outcomes.
Applications De Recherche Scientifique
4-Methylene-7-(trifluoromethyl)isochromane has a wide range of scientific research applications, including:
Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is utilized in the development of advanced materials and agrochemicals, leveraging its trifluoromethyl group for enhanced properties.
Mécanisme D'action
The mechanism of action of 4-Methylene-7-(trifluoromethyl)isochromane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
4-Methylene-7-(trifluoromethyl)isochromane can be compared with other similar compounds, such as:
4-Methyl-7-(trifluoromethyl)isochromane: This compound lacks the methylene group, resulting in different reactivity and applications.
4-Methylene-7-(difluoromethyl)isochromane:
4-Methylene-7-(trifluoromethyl)chromane: The chromane ring system provides a different structural framework, leading to variations in reactivity and applications.
Propriétés
Formule moléculaire |
C11H9F3O |
|---|---|
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
4-methylidene-7-(trifluoromethyl)-1H-isochromene |
InChI |
InChI=1S/C11H9F3O/c1-7-5-15-6-8-4-9(11(12,13)14)2-3-10(7)8/h2-4H,1,5-6H2 |
Clé InChI |
LPGOJKHPEWTEAX-UHFFFAOYSA-N |
SMILES canonique |
C=C1COCC2=C1C=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


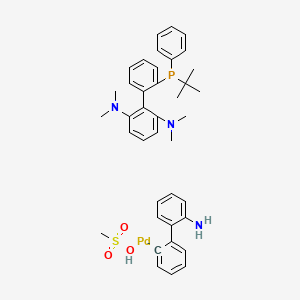
![Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B13900999.png)
![6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride](/img/structure/B13901005.png)
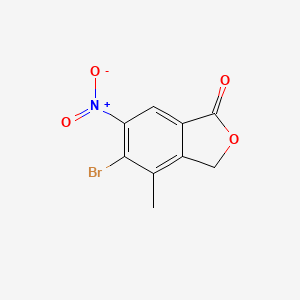
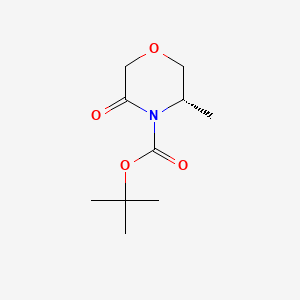
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile](/img/structure/B13901025.png)
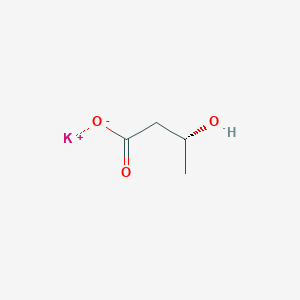
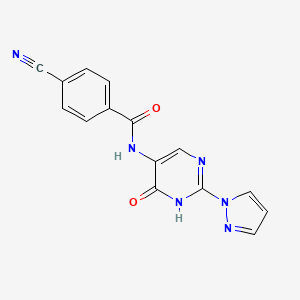
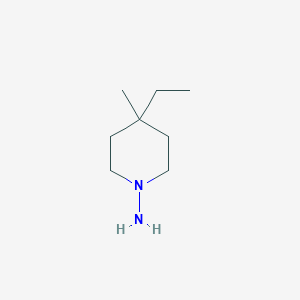
![Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)
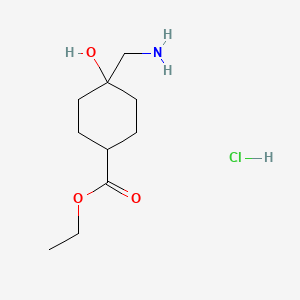
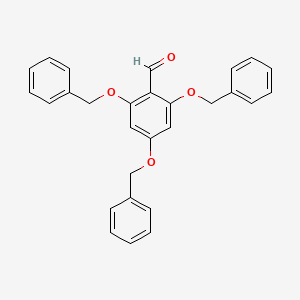
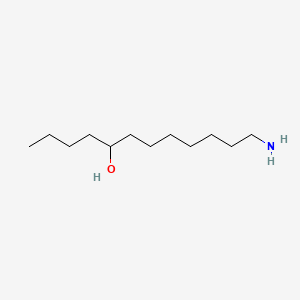
![Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901068.png)
